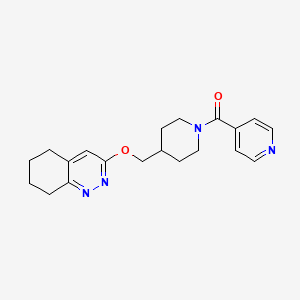

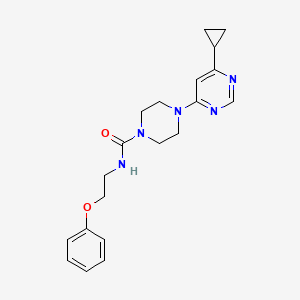

![molecular formula C11H17F2NO4 B2380794 (3S,4S)-4-(二氟甲基)-1-[(2-甲基丙烷-2-基)氧羰基]吡咯烷-3-羧酸 CAS No. 1993278-98-0](/img/structure/B2380794.png)

(3S,4S)-4-(二氟甲基)-1-[(2-甲基丙烷-2-基)氧羰基]吡咯烷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound you’re asking about contains a difluoromethyl group. The selective introduction of fluorine atoms and fluorinated moieties into organic molecules has become an important and fast-growing research field, since fluorine atoms play crucial roles in life science and materials science-related applications .

Synthesis Analysis

Among the synthetic methods for CF2H- and CH2F-containing compounds, selective di- and monofluoromethylation (i.e., introduction of CF2H and CH2F groups into organic molecules) represent one of the most straightforward synthetic methods and thus can be conveniently used in the synthetic design .Chemical Reactions Analysis

The reaction converts diaryl- and dialkyl-disulfides into the corresponding aryl/alkyl–SCF2H through the nucleophilic transfer of a difluoromethyl group with good functional group tolerance .科学研究应用

Difluoromethylation of Heterocycles

The compound contains a difluoromethyl group, which is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These heterocycles are the core moieties of various biologically and pharmacologically active ingredients .

Use in Chemical Transformations

The tert-butyl group in the compound can elicit a unique reactivity pattern, which is highlighted by summarising characteristic applications . This simple hydrocarbon moiety can be used in various chemical transformations .

Relevance in Nature

The tert-butyl group in the compound has relevance in nature and its implication in biosynthetic and biodegradation pathways . This could potentially be used in the study of natural processes and the development of bioengineering applications .

Use as a Protecting Group

The tert-butoxycarbonyl group in the compound can be used as a protecting group . A protecting group is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .

Potential Application in Biocatalytic Processes

The tert-butyl group in the compound could potentially be used in biocatalytic processes . This could be useful in the development of new methods for the production of pharmaceuticals and other valuable chemicals .

6. Use in the Synthesis of Biologically Active Ingredients The compound could potentially be used in the synthesis of biologically active ingredients . The difluoromethyl group in the compound can be used to functionalize diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .

未来方向

属性

IUPAC Name |

(3S,4S)-4-(difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F2NO4/c1-11(2,3)18-10(17)14-4-6(8(12)13)7(5-14)9(15)16/h6-8H,4-5H2,1-3H3,(H,15,16)/t6-,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLBNZMVYLXSHY-RNFRBKRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-4-(Difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

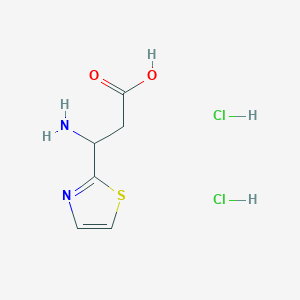

![N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2380713.png)

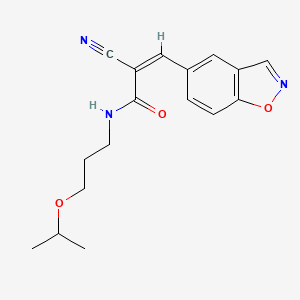

![3-{5-[(4-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B2380716.png)

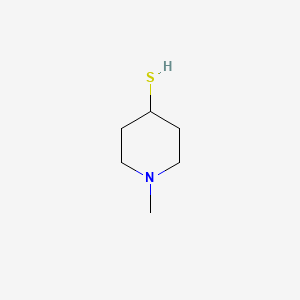

![4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2380718.png)

![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid](/img/structure/B2380719.png)

![1-[2-(1,5-Dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone hydrochloride](/img/structure/B2380721.png)

![2-(2-(2,4-dimethylphenyl)-2-oxoethyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2380730.png)